molecular formula C32H34ClN3O3S B8649616 Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester

Cat. No.: B8649616
M. Wt: 576.1 g/mol
InChI Key: IRNWSGPWAUSMLS-UHFFFAOYSA-N
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Description

Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C32H34ClN3O3S and its molecular weight is 576.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C32H34ClN3O3S

Molecular Weight

576.1 g/mol

IUPAC Name

tert-butyl N-[4-[(3-chloro-1-benzothiophene-2-carbonyl)-[(3-pyridin-4-ylphenyl)methyl]amino]cyclohexyl]carbamate

InChI

InChI=1S/C32H34ClN3O3S/c1-32(2,3)39-31(38)35-24-11-13-25(14-12-24)36(30(37)29-28(33)26-9-4-5-10-27(26)40-29)20-21-7-6-8-23(19-21)22-15-17-34-18-16-22/h4-10,15-19,24-25H,11-14,20H2,1-3H3,(H,35,38)

InChI Key

IRNWSGPWAUSMLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 18 (410 mg, 1.1 mmol) and Et3N (280 μL, 2.0 mmol) in CH2Cl2 (10 mL) was added 3-chlorobenzo[b]thiophene-2-carbonyl chloride 12 (278 mg, 1.2 mmol), and the reaction mixture was stirred at room temperature for 0.5 h. The solvent was removed and the residue was purified by a flash chromatography on silica gel (acetone/PE=5:1) to give the desired product 19 (587 mg) in 96% yield; 1H-NMR (400 MHz, CDCl3): 8.65 (br, 2H), 7.20-8.20 (m, 10H), 3.70-5.00 (m, 4H), 3.20-3.40 (br, 1H), 1.75-2.20 (m, 4H), 1.42-1.75 (br, 2H), 1.38 (s, 9H), 0.90-1.30 (br, 2H); 13C NMR (100 MHz, CDCl3): 163.7, 155.1, 150.2, 148.1, 147.7, 139.2, 138.4, 137.2, 135.6, 130.0, 129.3, 127.6, 126.5, 126.2, 125.5, 122.7, 122.5, 121.6, 119.0, 79.2, 58.7, 48.5, 45.1, 32.1, 30.5, 29.7, 29.3, 28.3; HRMS (EI) calcd for C32H34ClN3O3S (M+) 575.2009; found 575.2018.
Name
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
280 μL
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

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